molecular formula C27H24N2S B7778109 2,4,6-Triphenyl-1-propylpyridin-1-ium  thiocyanate

2,4,6-Triphenyl-1-propylpyridin-1-ium thiocyanate

Cat. No.: B7778109
M. Wt: 408.6 g/mol
InChI Key: YKKUAZZXNBMYTG-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4,6-Triphenyl-1-propylpyridin-1-ium thiocyanate is a chemical compound with the molecular formula C27H24N2S. It is known for its unique structural properties and potential applications in various scientific fields. The compound is characterized by the presence of three phenyl groups attached to a pyridinium ring, along with a propyl group and a thiocyanate anion.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Triphenyl-1-propylpyridin-1-ium thiocyanate typically involves the reaction of 2,4,6-triphenylpyridine with propyl bromide in the presence of a base, followed by the addition of thiocyanate salts. The reaction conditions often include:

    Solvent: Common solvents used include acetonitrile or dimethylformamide (DMF).

    Temperature: The reaction is usually carried out at elevated temperatures, around 80-100°C.

    Catalyst: A base such as potassium carbonate (K2CO3) or sodium hydride (NaH) is used to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Triphenyl-1-propylpyridin-1-ium thiocyanate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The thiocyanate group can be substituted with other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Sodium halides (NaX) or potassium alkoxides (KO-R) in polar solvents.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halide or alkoxide derivatives.

Scientific Research Applications

2,4,6-Triphenyl-1-propylpyridin-1-ium thiocyanate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its potential therapeutic properties, including anticancer activity.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 2,4,6-Triphenyl-1-propylpyridin-1-ium thiocyanate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. The thiocyanate group plays a crucial role in its reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Triphenylpyridine: Lacks the propyl and thiocyanate groups.

    1-Propylpyridinium thiocyanate: Lacks the phenyl groups.

    2,4,6-Triphenyl-1-methylpyridin-1-ium thiocyanate: Contains a methyl group instead of a propyl group.

Uniqueness

2,4,6-Triphenyl-1-propylpyridin-1-ium thiocyanate is unique due to the combination of its structural features, including the three phenyl groups, the propyl group, and the thiocyanate anion

Properties

IUPAC Name

2,4,6-triphenyl-1-propylpyridin-1-ium;thiocyanate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N.CHNS/c1-2-18-27-25(22-14-8-4-9-15-22)19-24(21-12-6-3-7-13-21)20-26(27)23-16-10-5-11-17-23;2-1-3/h3-17,19-20H,2,18H2,1H3;3H/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKKUAZZXNBMYTG-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC[N+]1=C(C=C(C=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.C(#N)[S-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.